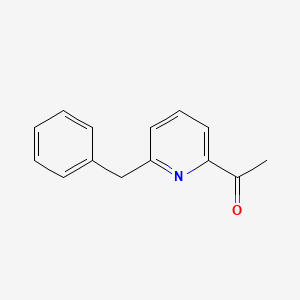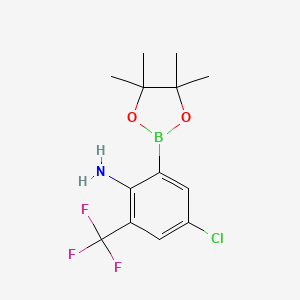
4-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)aniline is a chemical compound that belongs to the class of boronic acid derivatives It is characterized by the presence of a chloro group, a trifluoromethyl group, and a dioxaborolane moiety attached to an aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloroaniline, trifluoromethylboronic acid, and pinacol.
Formation of Boronic Ester: The reaction between trifluoromethylboronic acid and pinacol in the presence of a catalyst such as palladium acetate and a base like potassium carbonate leads to the formation of the boronic ester.
Coupling Reaction: The boronic ester is then coupled with 4-chloroaniline using a Suzuki-Miyaura cross-coupling reaction. This reaction is typically carried out in the presence of a palladium catalyst and a base under an inert atmosphere.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The aniline moiety can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding amine or hydroxy derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted anilines with various functional groups.
Oxidation Reactions: Products include nitroanilines and nitrosoanilines.
Reduction Reactions: Products include aminoboronic esters and hydroxyboronic esters.
Applications De Recherche Scientifique
4-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)aniline has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design and development.
Materials Science: It is used in the development of advanced materials such as polymers and nanomaterials.
Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)aniline involves its ability to interact with specific molecular targets. The boronic ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding studies. The chloro and trifluoromethyl groups can enhance the compound’s lipophilicity and binding affinity to target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
4-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)aniline is unique due to the presence of both chloro and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s stability, lipophilicity, and ability to interact with various molecular targets, making it a valuable compound in research and industrial applications.
Propriétés
Formule moléculaire |
C13H16BClF3NO2 |
|---|---|
Poids moléculaire |
321.53 g/mol |
Nom IUPAC |
4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)aniline |
InChI |
InChI=1S/C13H16BClF3NO2/c1-11(2)12(3,4)21-14(20-11)9-6-7(15)5-8(10(9)19)13(16,17)18/h5-6H,19H2,1-4H3 |
Clé InChI |
YUKPGABOOMMCFW-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2N)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




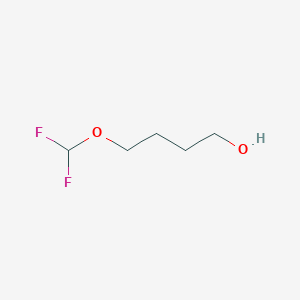
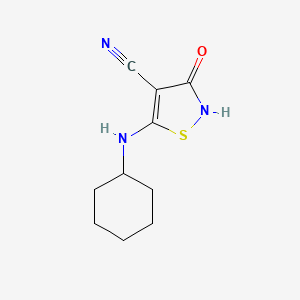

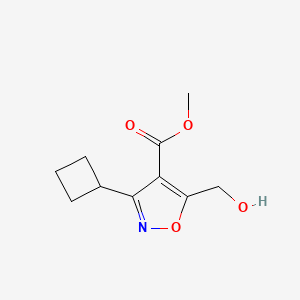
![5-{5-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]furan-2-yl}-2-chlorobenzoic acid](/img/structure/B15234026.png)
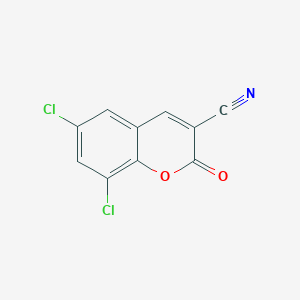
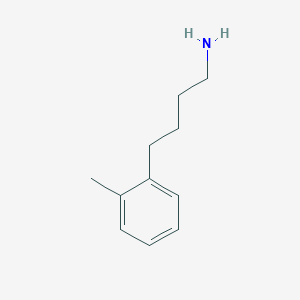

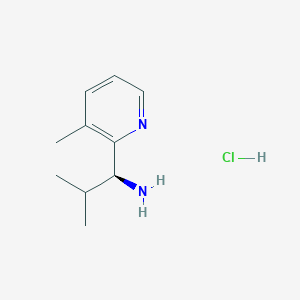
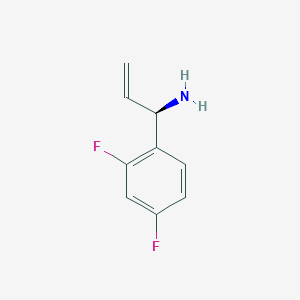
![methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B15234059.png)
